molecular formula C13H21FO B2543346 2-(3-Fluoro-1-adamantyl)propan-1-ol CAS No. 2248412-97-5

2-(3-Fluoro-1-adamantyl)propan-1-ol

Cat. No. B2543346
CAS RN: 2248412-97-5
M. Wt: 212.308
InChI Key: IUZBZLAUCQZGNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is through the selective reduction of the corresponding β-keto ester or aldol condensation of the corresponding carboxylic acid and acetaldehyde. Researchers have also explored methods for synthesizing unsaturated adamantane derivatives, which can serve as starting materials for various functional adamantane derivatives, monomers, and bioactive compounds .


Molecular Structure Analysis

The molecular structure of 2-(3-Fluoro-1-adamantyl)propan-1-ol features an adamantane cage framework with a fluorine atom (F) and a hydroxyl group (OH) attached to it. The adamantane core provides rigidity and unique properties due to its highly symmetrical arrangement .


Chemical Reactions Analysis

  • Alkylation with Decane : Alkylation of adamantane with decane can lead to the formation of unsaturated products, such as 2-(2-butene)-adamantane and 3-(2-butene)-adamantane .
  • Hydroxy Acid Formation : The compound can be prepared via selective reduction of β-keto esters or aldol condensation of carboxylic acids and acetaldehyde .

Future Directions

: Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Link

: Matković, M., Vukelić, S., Cirimotić, R., Kragol, G., Molčanov, K., & Mlinarić-Majerski, K. (2013). Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids. Molecular Diversity, 17(4), 817–826. Link

: Weigel III, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20, 10–36. [Link](https://pubs.rsc

properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBZLAUCQZGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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